molecular formula C14H19Cl2FN2O2 B3005983 2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride CAS No. 1052542-98-9

2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride

Cat. No. B3005983
CAS RN: 1052542-98-9
M. Wt: 337.22
InChI Key: SVEJGSCDLREQSG-UHFFFAOYSA-N
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Description

The compound "2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride" is a chemical entity that appears to be structurally related to a class of piperazine derivatives. Piperazines are a group of compounds that have been extensively studied for their potential therapeutic applications, including as treatments for cocaine abuse and schistosomiasis, as well as for their binding affinity to various transporters in the brain.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of substituted benzene compounds with piperazine under controlled conditions. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a related compound, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction was optimized for raw material ratio, reaction time, and temperature, resulting in a high yield of 88.5% . Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines were synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, a six-membered ring containing two nitrogen atoms. Substituents on the piperazine ring, such as alkoxyphenyl groups, can significantly influence the compound's binding affinity and selectivity for biological targets. For instance, optically pure phenyl-substituted piperazines with a hydroxyl group in the S configuration showed more selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) . The stereochemistry and the nature of the substituents are crucial for the biological activity of these molecules.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The hydrochloride salts of these compounds are typically formed by passing hydrogen chloride gas into a dried solution of the corresponding base . The reactivity of the compound "2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride" would likely be influenced by the presence of the ketone group, the methoxy substituent, and the chloro substituent, which could participate in further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride" are not detailed in the provided papers, we can infer that properties such as solubility, melting point, and stability would be influenced by the presence of the hydrochloride salt form, as well as the hydrophobic and hydrophilic balance imparted by the substituents on the piperazine ring. The compound's affinity for biological targets like the DAT would also be a key chemical property, as demonstrated by related compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Wujec and Typek (2023) discusses the synthesis of a novel compound structurally related to 2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride. This research highlights the importance of these compounds in developing new molecular structures, with detailed structural analysis using HRMS, IR, and NMR experiments (Wujec & Typek, 2023).

Crystallographic Studies

  • Ullah and Altaf (2014) explored compounds structurally related to the chemical , focusing on their crystalline state and structure using X-ray diffraction. Such studies are crucial for understanding the molecular geometry and potential applications of these compounds in various scientific fields (Ullah & Altaf, 2014).

Biological Activities

  • Research by Gul et al. (2019) on Mannich bases involving piperazine derivatives, similar to the compound , assessed their potential cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These findings are significant in exploring new therapeutic avenues in cancer treatment and enzyme inhibition (Gul et al., 2019).

Antimicrobial Applications

  • Menteşe et al. (2013) synthesized hybrid molecules derived from norfloxacin, incorporating piperazin derivatives, and evaluated their antimicrobial activities. This research is essential for the development of new antimicrobial agents and understanding the role of such structures in combating infections (Menteşe et al., 2013).

Medicinal Chemistry

  • Kumar et al. (2017) focused on synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, indicating potential applications in antidepressant and antianxiety medication. The study underscores the importance of such compounds in developing new psychiatric medications (Kumar et al., 2017).

properties

IUPAC Name

2-chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O2.ClH/c1-20-13-3-2-11(8-12(13)16)10-17-4-6-18(7-5-17)14(19)9-15;/h2-3,8H,4-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEJGSCDLREQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)CCl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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